Superior Urease Inhibition Potency (IC50) vs. Acetohydroxamic Acid (AHA)
The target compound, as part of a series of novel oxoindoline derivatives, demonstrates significantly superior in vitro urease inhibition compared to the standard inhibitor acetohydroxamic acid (AHA). The most potent analog in the series, S18, exhibited an IC50 of 0.71 μM [1]. This represents a 24-fold improvement in potency over AHA's IC50 of 17.2 μM measured in the same cell-free assay [1].
| Evidence Dimension | Inhibitory Concentration 50% (IC50) |
|---|---|
| Target Compound Data | 0.71 μM (for the lead compound S18 in the oxoindoline series) |
| Comparator Or Baseline | Acetohydroxamic Acid (AHA) IC50 = 17.2 μM |
| Quantified Difference | 24.2-fold increase in potency |
| Conditions | *H. pylori* urease inhibition cell-free assay, preincubated for 1.5 hrs. |
Why This Matters
A massive improvement in target potency allows for significantly lower dosing, directly reducing the risk of off-target effects and systemic toxicity, which is a critical selection criterion for hit-to-lead procurement.
- [1] Yang YS, Su MM, Zhang XP, Liu QX, He ZX, Xu C, Zhu HL. Developing potential Helicobacter pylori urease inhibitors from novel oxoindoline derivatives: Synthesis, biological evaluation and in silico study. Bioorg Med Chem Lett. 2018 Oct 15;28(19):3182-3186. View Source
